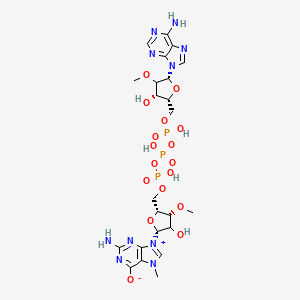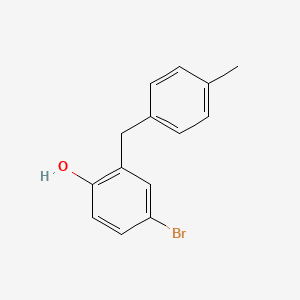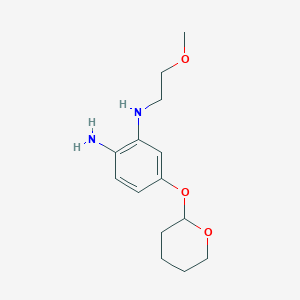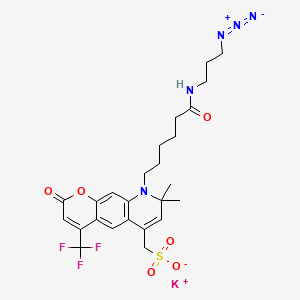
AF430 azide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AF430 azide is a fluorescent dye known for its ability to be excited by a 405 nm violet laser or a 445 nm laser. It is particularly useful in labeling and detecting terminal alkynes via a copper-catalyzed click reaction (CuAAC) or strained cyclooctynes via a copper-free click chemistry reaction. The compound is water-soluble and stable across a wide pH range (pH 4 to pH 10) .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
AF430 azide is synthesized through a series of chemical reactions involving the introduction of an azide group to the AF430 dye. The azide moiety allows for quick and effective labeling and detection of terminal alkynes. The synthesis typically involves the use of mild reaction conditions suitable for most biomolecules, cells, and tissues .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process ensures high purity and consistency, making the compound suitable for various research and industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
AF430 azide primarily undergoes click chemistry reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction involves the use of copper as a catalyst to facilitate the cycloaddition of azides and alkynes.
Strain-promoted azide-alkyne cycloaddition (SPAAC): This copper-free reaction involves strained cyclooctynes reacting with azides
Common Reagents and Conditions
CuAAC: Copper sulfate and sodium ascorbate are commonly used as reagents.
SPAAC: Strained cyclooctynes are used without the need for a catalyst
Major Products Formed
The major products formed from these reactions are triazoles, which are stable and can be used for further biochemical applications .
Wissenschaftliche Forschungsanwendungen
AF430 azide has a wide range of applications in scientific research, including:
Chemistry: Used in click chemistry for labeling and detecting biomolecules.
Biology: Employed in fluorescence microscopy and flow cytometry for imaging and tracking cellular processes.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents.
Industry: Applied in the production of fluorescent probes and dyes for various industrial applications .
Wirkmechanismus
The mechanism of action of AF430 azide involves its azide moiety reacting with terminal alkynes or strained cyclooctynes to form stable triazoles. This reaction is facilitated by either copper catalysis or strain promotion, depending on the specific application. The resulting triazoles are highly stable and can be used for further biochemical and imaging applications .
Vergleich Mit ähnlichen Verbindungen
AF430 azide is similar to other fluorescent dyes such as:
Alexa Fluor™ 430: Structurally identical and used for similar applications.
AF430 alkyne: Another derivative of AF430 used for click chemistry with azides.
AF430 amine: A derivative with a terminal amino group for different labeling applications .
This compound stands out due to its versatility in both copper-catalyzed and copper-free click chemistry reactions, making it highly valuable for a wide range of scientific and industrial applications .
Eigenschaften
Molekularformel |
C25H29F3KN5O6S |
|---|---|
Molekulargewicht |
623.7 g/mol |
IUPAC-Name |
potassium;[9-[6-(3-azidopropylamino)-6-oxohexyl]-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonate |
InChI |
InChI=1S/C25H30F3N5O6S.K/c1-24(2)14-16(15-40(36,37)38)17-11-18-19(25(26,27)28)12-23(35)39-21(18)13-20(17)33(24)10-5-3-4-7-22(34)30-8-6-9-31-32-29;/h11-14H,3-10,15H2,1-2H3,(H,30,34)(H,36,37,38);/q;+1/p-1 |
InChI-Schlüssel |
HTXQJBBXCYJMND-UHFFFAOYSA-M |
Kanonische SMILES |
CC1(C=C(C2=C(N1CCCCCC(=O)NCCCN=[N+]=[N-])C=C3C(=C2)C(=CC(=O)O3)C(F)(F)F)CS(=O)(=O)[O-])C.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


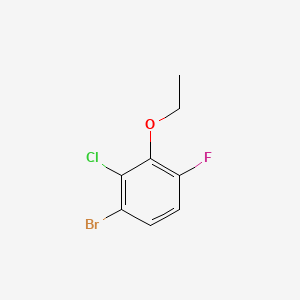
![1H-Pyrrolo[2,3-b]pyridine-2-methanol, 4-bromo-1-(phenylsulfonyl)-, 2-methanesulfonate](/img/structure/B14764802.png)

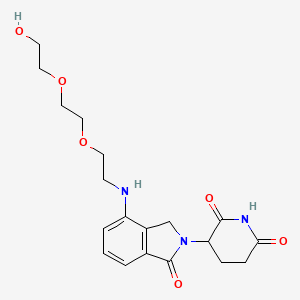

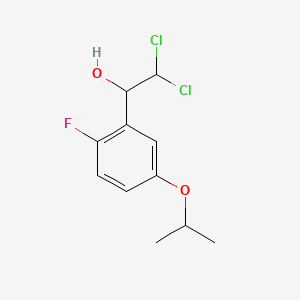
![acetic acid;(2S)-6-amino-N-[(2S)-1-[[(2S)-1-[[(2R)-1-amino-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanamide](/img/structure/B14764830.png)
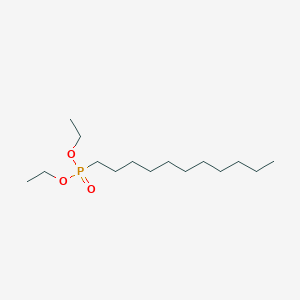

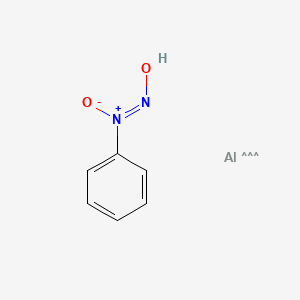
![(4-Amino-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-3-yl)-(2,3-dichlorophenyl)methanol](/img/structure/B14764847.png)
